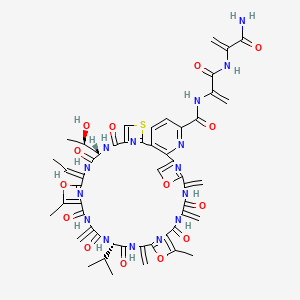

Berninamycin B

Description

Properties

CAS No. |

58798-98-4 |

|---|---|

Molecular Formula |

C51H51N15O14S |

Molecular Weight |

1130.1 g/mol |

IUPAC Name |

(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-27-propan-2-yl-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |

InChI |

InChI=1S/C51H51N15O14S/c1-13-29-50-66-36(27(12)80-50)47(77)56-22(7)41(71)63-33(18(2)3)44(74)58-24(9)49-65-35(26(11)79-49)46(76)55-21(6)40(70)57-23(8)48-61-31(16-78-48)37-28(51-62-32(17-81-51)43(73)64-34(25(10)67)45(75)60-29)14-15-30(59-37)42(72)54-20(5)39(69)53-19(4)38(52)68/h13-18,25,33-34,67H,4-9H2,1-3,10-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,76)(H,56,77)(H,57,70)(H,58,74)(H,60,75)(H,63,71)(H,64,73)/b29-13-/t25-,33+,34+/m1/s1 |

InChI Key |

VFTYJPKNFPTPRA-KFSKHFNISA-N |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Berninamycin B from Streptomyces bernensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berninamycin B is a fascinating and complex thiopeptide antibiotic produced by the Gram-positive soil bacterium, Streptomyces bernensis. As a member of the berninamycin family, it exhibits potent antimicrobial activity, primarily against Gram-positive bacteria, by inhibiting protein biosynthesis. This technical guide provides a comprehensive overview of this compound, encompassing its producing organism, biosynthesis, chemical properties, and mechanism of action. Detailed experimental protocols for the fermentation, isolation, and characterization of this compound are presented, alongside quantitative data and visual representations of its biosynthetic pathway and experimental workflows. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction to Streptomyces bernensis and Berninamycins

Streptomyces bernensis is a filamentous bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. Among these are the berninamycins, a group of structurally related thiopeptide antibiotics. The major component produced by S. bernensis is Berninamycin A, with this compound, C, and D being minor metabolites.[1][2][3]

This compound is structurally distinct from Berninamycin A in its cyclic peptide loop, containing a valine unit instead of the β-hydroxyvaline unit found in Berninamycin A.[1][2] This structural variation, while seemingly minor, can have significant implications for the molecule's biological activity and pharmacokinetic properties.

Chemical Structure and Physicochemical Properties

The berninamycins are characterized by a unique 2-oxazolyl-3-thiazolyl-pyridine core embedded within a 35-atom macrocycle.[4] This complex scaffold arises from extensive post-translational modifications of a ribosomally synthesized precursor peptide.

Table 1: Physicochemical Properties of Berninamycins

| Property | Berninamycin A | This compound |

| Molecular Formula | C₅₁H₅₁N₁₅O₁₅S | C₅₁H₅₁N₁₅O₁₄S |

| Molecular Weight | 1146.1 g/mol [5] | 1130.1 g/mol |

| Key Structural Difference | Contains a β-hydroxyvaline residue | Contains a valine residue[1][2] |

| Solubility | Soluble in DMF and DMSO; moderately soluble in Ethanol[5] | Similar solubility profile expected |

Biosynthesis of this compound

The biosynthesis of berninamycins is governed by the ber gene cluster in Streptomyces bernensis.[4] This cluster contains 11 open reading frames (berA-J) spanning approximately 12.9 kb.[2][4] The process begins with the ribosomal synthesis of a precursor peptide, BerA, which consists of a 31-amino acid leader peptide and a 16-amino acid core peptide.[4] The core peptide undergoes a series of extensive post-translational modifications, including cyclodehydrations, dehydrogenations, and the formation of the characteristic pyridine core, to yield the mature berninamycin scaffold.[4][6]

The production of this compound is a result of the biosynthetic pathway failing to hydroxylate the valine residue that is typically converted to β-hydroxyvaline in Berninamycin A. The enzyme responsible for this hydroxylation is likely a cytochrome P450 monooxygenase encoded within the ber gene cluster.

Mechanism of Action and Resistance

Berninamycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7] It binds to the 23S rRNA of the 50S large ribosomal subunit, in a complex with ribosomal protein L11.[7] This binding event interferes with the function of the ribosomal A site, thereby halting peptide chain elongation.[7]

Streptomyces bernensis protects itself from the antibiotic it produces through a resistance mechanism involving a ribosomal RNA methylase.[7] This enzyme specifically methylates the 23S rRNA, which prevents berninamycin from binding to the ribosome.[7]

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Berninamycin A

| Bacterial Species | MIC (µM) |

| Bacillus subtilis | 6.3[7] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9[7] |

Experimental Protocols

Fermentation of Streptomyces bernensis for this compound Production

The following protocol is a general guideline for the fermentation of S. bernensis to produce berninamycins. Optimization of media components and fermentation parameters may be required to enhance the yield of this compound.

Materials:

-

Streptomyces bernensis culture (e.g., ATCC 15024)

-

Seed medium (e.g., Tryptic Soy Broth or a custom medium)

-

Production medium (e.g., a complex medium containing starch, yeast extract, and trace elements)

-

Shake flasks or a fermenter

Procedure:

-

Inoculate a seed flask containing the seed medium with S. bernensis from a mature agar plate or a cryopreserved stock.

-

Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 2-3 days until good growth is observed.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

For shake flask cultures, incubate at 28-30°C with vigorous shaking for 5-7 days.

-

For fermenter cultures, maintain the temperature at 28-30°C, pH at 7.0, and ensure adequate aeration to maintain dissolved oxygen levels.[1]

-

Monitor the production of berninamycins by periodically taking samples and analyzing them by HPLC.

Extraction and Purification of this compound

This protocol describes a general method for the extraction and purification of berninamycins from the fermentation broth.

Materials:

-

Harvested cell pellet from fermentation

-

Acetone

-

Anhydrous sodium sulfate

-

Acetonitrile

-

Water (HPLC grade)

-

Preparative HPLC system with a C18 column

Procedure:

-

Separate the cell pellet from the fermentation broth by centrifugation.

-

Extract the cell pellet with acetone containing anhydrous sodium sulfate by vigorous shaking or vortexing for at least 30 minutes.[1]

-

Filter the mixture to remove cell debris.

-

Remove the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting residue in a 50:50 mixture of acetonitrile and water.[1]

-

Filter the solution through a 0.45 µm filter.

-

Purify the berninamycins using preparative HPLC with a C18 column and a suitable gradient of acetonitrile in water.[1]

-

Collect the fractions corresponding to this compound, which will elute slightly earlier than Berninamycin A due to its higher polarity.

-

Confirm the purity of the collected fractions by analytical HPLC.

-

Remove the solvent from the purified fraction by lyophilization.

Characterization of this compound

The structure and identity of the purified this compound can be confirmed using the following analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 analytical column

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Detection: UV absorbance at a wavelength where the molecule has significant absorbance (e.g., 254 nm and 350 nm).

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

-

Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Perform tandem MS (MS/MS) to obtain fragmentation patterns that can be used for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments.

-

Analysis: The NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of the structure and confirmation of the valine residue.

Quantitative Data

The production of this compound is significantly lower than that of Berninamycin A. The relative abundance can vary depending on the producing strain and fermentation conditions.

Table 3: Relative Production of this compound

| Producing Strain | Relative Amount of this compound (compared to Berninamycin A) | Reference |

| Streptomyces bernensis | ~1.5% | [7] |

| Streptomyces lividans (heterologous host) | ~3.9% | [7] |

Conclusion

This compound, a minor metabolite from Streptomyces bernensis, represents an interesting structural analog of the more abundant Berninamycin A. Its unique chemical structure and mechanism of action make it a compelling subject for further investigation in the quest for novel antimicrobial agents. The detailed protocols and data presented in this guide provide a solid foundation for researchers to culture S. bernensis, isolate this compound, and explore its therapeutic potential. Further studies are warranted to determine the specific antimicrobial spectrum and potency of this compound and to explore the potential for yield improvement through metabolic engineering and fermentation optimization.

References

- 1. pnas.org [pnas.org]

- 2. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Berninamycin B: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berninamycin B is a naturally occurring thiopeptide antibiotic belonging to the berninamycin family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2] These complex molecules are produced by various strains of Streptomyces, with Streptomyces bernensis being the original source of berninamycins.[1][2] this compound is a minor metabolite isolated alongside its more abundant analogue, Berninamycin A.[2] Thiopeptide antibiotics are of significant interest to the scientific community due to their potent activity against a range of Gram-positive bacteria, including drug-resistant pathogens.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on data and methodologies relevant to researchers in drug discovery and development.

Chemical Structure and Properties

This compound shares the characteristic structural scaffold of the berninamycin family, which features a 2-oxazolyl-3-thiazolyl-pyridine core embedded within a 35-atom macrocycle.[4][5] The defining feature of this compound is the presence of a valine residue within its cyclic peptide loop, in contrast to Berninamycin A, which contains a β-hydroxyvaline at the same position.[2] This subtle structural difference, the absence of a hydroxyl group, distinguishes this compound and influences its physicochemical properties.

Physicochemical Properties

While specific experimental data for this compound is sparse in the literature, its properties can be inferred from its close structural relationship to Berninamycin A.

| Property | Value (Berninamycin A) | Notes |

| Molecular Formula | C₅₁H₅₁N₁₅O₁₅S | [6] |

| Molecular Weight | 1146.1 g/mol | [6] The molecular weight of this compound would be lower due to the absence of one oxygen atom. |

| Solubility | Soluble in DMSO and DMF; moderately soluble in ethanol. | Expected to be similar for this compound. |

| Appearance | White solid | Expected to be similar for this compound. |

Biological Activity and Mechanism of Action

This compound, like other thiopeptide antibiotics, exhibits potent antibacterial activity primarily against Gram-positive bacteria.[3] The mechanism of action for berninamycins involves the inhibition of bacterial protein synthesis.

Mechanism of Action

Berninamycins target the 50S subunit of the bacterial ribosome, thereby interfering with the elongation phase of protein synthesis.[4] This mode of action is similar to that of other well-characterized thiopeptides like thiostrepton.[4] By binding to the ribosome, berninamycins disrupt the function of elongation factors, ultimately leading to the cessation of protein production and bacterial cell death.

The following diagram illustrates the proposed mechanism of action:

Caption: Mechanism of action of this compound.

Antibacterial Spectrum

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, the activity of the closely related Berninamycin A provides a strong indication of its potential.

| Organism | MIC (µg/mL) of Berninamycin A |

| Bacillus subtilis | 6.3 µM[4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 µM[4] |

It is important to note that linear derivatives of berninamycins show significantly reduced or no antibacterial activity, highlighting the importance of the macrocyclic structure for their biological function.[3]

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the fermentation broth of Streptomyces bernensis.[2] The following is a generalized workflow based on described methodologies.[1][3]

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Fermentation: Streptomyces bernensis is cultured in a suitable nutrient-rich medium to promote the production of berninamycins.

-

Extraction: The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate) to separate the secondary metabolites from the aqueous phase.

-

Chromatography: The crude extract is subjected to column chromatography (e.g., silica gel) to fractionate the components based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing berninamycins are further purified using reversed-phase HPLC to isolate this compound from other analogues.[1]

-

Structural Characterization: The structure of the isolated compound is confirmed using spectroscopic techniques, primarily 13C Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]

Heterologous Expression

An alternative to direct isolation from the native producer is the heterologous expression of the berninamycin biosynthetic gene cluster in a more genetically tractable host organism. The ber gene cluster from Streptomyces sp. has been successfully expressed in hosts like Streptomyces lividans and Streptomyces coelicolor, leading to the production of both Berninamycin A and B.[3] This approach offers a promising avenue for improving yields and facilitating the production of structural analogues.

Conclusion

This compound is a structurally intriguing thiopeptide antibiotic with significant potential for further investigation. Its unique chemical architecture and potent antibacterial activity make it a valuable lead compound in the ongoing search for novel anti-infective agents. The methodologies for its production, both through traditional fermentation and heterologous expression, provide a solid foundation for future research and development efforts. A deeper understanding of its structure-activity relationships and further characterization of its biological properties will be crucial in unlocking the full therapeutic potential of this promising natural product.

References

- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Berninamycin A | C51H51N15O15S | CID 91617669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Ribosomal Binding Site of Berninamycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berninamycin B is a thiopeptide antibiotic belonging to the pyridine-containing class of natural products. These molecules are synthesized ribosomally and undergo extensive post-translational modifications to yield the final, biologically active scaffold.[1][2][3] Like other thiopeptides, berninamycin exhibits potent activity against Gram-positive bacteria, including clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The primary mechanism of action for berninamycin is the inhibition of bacterial protein synthesis through its interaction with the ribosome. This guide provides a comprehensive overview of the current understanding of the this compound ribosomal binding site, detailing its molecular interactions, relevant quantitative data, and the experimental methodologies used to elucidate this information.

The Ribosomal Target of this compound

This compound targets the large (50S) ribosomal subunit.[1][4] Its mode of action is closely related to that of another well-studied thiopeptide, thiostrepton. Both antibiotics are known to bind to a complex formed by the 23S ribosomal RNA (rRNA) and ribosomal protein L11.[4][5] This interaction subsequently interferes with the functions of the ribosomal A site, a critical location for the binding of aminoacyl-tRNA during the elongation phase of protein synthesis.[4][5]

While the precise, high-resolution structural details of the this compound-ribosome complex are not yet fully elucidated, the existing biochemical evidence strongly points to the 23S rRNA-L11 complex as the primary binding locus. The larger macrocyclic structure of berninamycin, compared to other thiopeptides, suggests a potential for a more extensive interaction surface within this region.[4]

Quantitative Data: Biological Activity of Berninamycin and Analogs

The biological activity of berninamycin and its derivatives provides indirect evidence for the structural requirements of its interaction with the ribosome. Minimum Inhibitory Concentration (MIC) values are a key quantitative measure of an antibiotic's potency. Below is a summary of reported MIC values for berninamycin and a structurally related analog.

| Compound | Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Berninamycin | Bacillus subtilis | 6.3 µM | [1][2] |

| Berninamycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 µM | [1][2] |

| Berninamycin analog (with methyloxazoline) | Bacillus subtilis | > 200 µM | [1][2] |

| T3A variant of Berninamycin | Bacillus subtilis | > 400 µM | [1] |

The significantly reduced activity of the berninamycin analog with a methyloxazoline instead of a methyloxazole highlights the importance of structural rigidity in the macrocycle for effective binding to the 50S ribosomal subunit.[1][2] Similarly, the inactivity of the T3A variant underscores the critical role of specific residues in the peptide backbone for its antimicrobial function.[1]

Experimental Protocols for Characterizing the this compound Ribosomal Binding Site

The determination of an antibiotic's binding site on the ribosome involves a combination of biochemical and biophysical techniques. While specific detailed protocols for this compound are not extensively published, the following methodologies represent the standard approaches used in the field for this purpose.

Ribosome Binding Assays

These assays are fundamental to confirming the interaction between the antibiotic and the ribosome and to quantify the binding affinity.

-

Protocol:

-

Preparation of Ribosomes: Isolate 70S ribosomes and/or 50S ribosomal subunits from a suitable bacterial strain (e.g., E. coli or B. subtilis) through differential centrifugation and sucrose gradient ultracentrifugation.

-

Radiolabeling of Antibiotic: If possible, radiolabel this compound to facilitate detection and quantification.

-

Incubation: Incubate a fixed concentration of ribosomes with varying concentrations of the radiolabeled antibiotic in a suitable binding buffer.

-

Separation of Bound and Unbound Antibiotic: Separate the ribosome-antibiotic complexes from the free antibiotic using methods such as nitrocellulose filter binding or size-exclusion chromatography.

-

Quantification: Quantify the amount of bound antibiotic using liquid scintillation counting.

-

Data Analysis: Determine the dissociation constant (Kd) by plotting the amount of bound antibiotic as a function of the free antibiotic concentration.

-

Chemical Footprinting

This technique is used to identify the specific nucleotides in the rRNA that are protected by the binding of the antibiotic.

-

Protocol:

-

Formation of Ribosome-Antibiotic Complex: Incubate ribosomes with a saturating concentration of this compound.

-

Chemical Modification: Treat the ribosome-antibiotic complex and a control sample of ribosomes without the antibiotic with chemical probes that modify accessible rRNA bases (e.g., dimethyl sulfate (DMS), kethoxal).

-

RNA Extraction: Extract the rRNA from both the treated and control samples.

-

Primer Extension: Use reverse transcriptase and a radiolabeled primer that anneals to a downstream sequence of the rRNA to synthesize cDNA. The reverse transcriptase will stop at the modified bases.

-

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.

-

Analysis: Compare the banding patterns of the this compound-treated sample and the control. The disappearance of bands in the treated sample indicates protection of those specific nucleotides by the antibiotic, thus revealing its footprint.

-

Site-Directed Mutagenesis

This method is employed to identify specific amino acids in ribosomal proteins or nucleotides in rRNA that are critical for antibiotic binding and activity.

-

Protocol:

-

Identification of Potential Interaction Sites: Based on footprinting data or homology to related antibiotic binding sites, identify candidate amino acids in ribosomal protein L11 or nucleotides in the 23S rRNA.

-

Generation of Mutants: Introduce point mutations, deletions, or insertions into the gene encoding the ribosomal protein or rRNA using PCR-based mutagenesis techniques.

-

Expression of Mutant Ribosomes: Express the mutant ribosomal components in a suitable bacterial host.

-

Assessment of Antibiotic Susceptibility: Determine the MIC of this compound for the mutant strains compared to the wild-type strain. A significant increase in the MIC suggests that the mutated residue is important for the antibiotic's action.

-

In Vitro Binding Assays: Perform ribosome binding assays with the mutant ribosomes to directly assess the impact of the mutation on the binding affinity of this compound.

-

Visualizing Experimental Workflows and Molecular Interactions

Experimental Workflow for Ribosomal Binding Site Identification

Caption: A generalized workflow for identifying the ribosomal binding site of an antibiotic.

Proposed Interaction of this compound with the 50S Ribosomal Subunit

Caption: The proposed binding of this compound to the 23S rRNA-L11 complex.

Conclusion and Future Directions

The current body of research indicates that this compound exerts its antibacterial effect by targeting the 23S rRNA-L11 complex on the 50S ribosomal subunit, thereby inhibiting protein synthesis. While biochemical evidence provides a solid foundation for this model, a high-resolution structure of the this compound-ribosome complex is crucial for a definitive understanding of its binding mode. Such structural data would not only precisely map the molecular interactions but also pave the way for structure-based drug design efforts to develop novel thiopeptide antibiotics with improved efficacy and spectrum. Further studies employing advanced techniques such as cryo-electron microscopy (cryo-EM) and detailed quantitative binding analyses like isothermal titration calorimetry (ITC) will be instrumental in achieving these goals. The exploration of resistance mechanisms, particularly through the identification and characterization of mutations in the 23S rRNA and ribosomal protein L11, will also provide valuable insights into the key determinants of this compound's interaction with its ribosomal target.

References

- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Berninamycin B Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berninamycin B is a potent thiopeptide antibiotic with significant activity against Gram-positive bacteria. Its complex molecular architecture, featuring a characteristic 35-membered macrocycle, is assembled through a sophisticated biosynthetic pathway encoded by the Berninamycin (ber) gene cluster. This technical guide provides a comprehensive overview of the ber biosynthetic gene cluster, detailing the genetic organization, the functions of the constituent genes, and the enzymatic cascade leading to the formation of this compound. Furthermore, this document outlines detailed experimental protocols for the heterologous expression of the ber gene cluster in surrogate hosts, a critical technique for production, characterization, and analogue generation. Quantitative data on the production of Berninamycin variants are presented in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key biosynthetic pathways and experimental workflows, offering a clear and concise reference for researchers in the field of natural product biosynthesis and drug development.

Introduction

Thiopeptide antibiotics represent a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial properties. Berninamycin, produced by Streptomyces bernensis, is a notable member of this family, characterized by a unique 2-oxazolyl-3-thiazolyl-pyridine core embedded within a 35-atom macrocycle. The berninamycins, including Berninamycin A and its analogue this compound, exhibit strong activity against a range of Gram-positive pathogens by inhibiting protein synthesis through binding to the 50S ribosomal subunit.

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents and their biosynthetic pathways. Understanding the genetic and enzymatic basis of this compound biosynthesis offers opportunities for bioengineering novel derivatives with improved therapeutic properties. This guide serves as a technical resource for researchers aiming to study and manipulate the this compound biosynthetic machinery.

The Berninamycin (ber) Biosynthetic Gene Cluster

The Berninamycin biosynthetic gene cluster from Streptomyces bernensis spans approximately 12.9 kb and comprises 11 open reading frames (ORFs), designated berA through berJ. The organization and proposed function of each gene are summarized in Table 1.

Table 1: Genes of the this compound Biosynthetic Gene Cluster and Their Proposed Functions

| Gene | Proposed Function |

| berA | Encodes the precursor peptide, BerA, which consists of a 31-amino acid leader peptide and a 16-amino acid core peptide. |

| berB | Lantipeptide-like dehydratase, involved in the dehydration of serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. |

| berC | Lantipeptide-like dehydratase, works in conjunction with BerB for the installation of Dha and Dhb. |

| berD | Putative pyridine-forming enzyme, responsible for the formation of the central pyridine ring from dehydrated serine residues. |

| berE1 | McbC-like dehydrogenase, involved in the formation of thiazole, oxazole, and methyloxazole heterocycles. |

| berE2 | McbC-like dehydrogenase, works in conjunction with BerE1. |

| berG1 | YcaO-type cyclodehydratase, involved in the formation of thiazole, oxazole, and methyloxazole heterocycles. |

| berG2 | YcaO-type cyclodehydratase, works in conjunction with BerG1. |

| berH | Cytochrome P450 monooxygenase, responsible for the hydroxylation of a valine residue. The absence of this hydroxylation leads to the production of this compound instead of Berninamycin A. |

| berI | Peptidase, homologous to NocA and NosA, responsible for the cleavage of the C-terminal end of the core peptide to generate the terminal amide. |

| berJ | 23S rRNA methyltransferase, provides self-resistance to the producing organism by methylating the ribosome. |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process initiated by the ribosomal synthesis of the precursor peptide, BerA. The N-terminal leader peptide of BerA serves as a recognition sequence for the modifying enzymes, guiding the post-translational modifications of the C-terminal core peptide.

The proposed biosynthetic pathway is as follows:

-

Dehydration: The lantipeptide-like dehydratases, BerB and BerC, install multiple dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues in the core peptide.

-

Heterocycle Formation: The dehydrogenases (BerE1, BerE2) and cyclodehydratases (BerG1, BerG2) catalyze the formation of thiazole, oxazole, and methyloxazole rings from cysteine and dehydrated serine/threonine residues.

-

Pyridine Synthesis and Macrocyclization: The BerD enzyme is proposed to catalyze the formation of the central pyridine ring, which is a key step that also leads to the macrocyclization of the peptide.

-

Leader Peptide Cleavage and C-terminal Amidation: The BerI peptidase is thought to cleave a linear precursor to generate the C-terminal amide.

-

Hydroxylation (for Berninamycin A): The cytochrome P450 enzyme, BerH, hydroxylates a valine residue. In the case of this compound, this hydroxylation does not occur.

An In-depth Technical Guide to the Post-Translational Modifications of Berninamycin B

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the post-translational modifications (PTMs) involved in the biosynthesis of berninamycin B, a potent thiopeptide antibiotic. Berninamycins are ribosomally synthesized and post-translationally modified peptides (RiPPs) with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Their complex molecular architecture, derived from extensive enzymatic tailoring of a precursor peptide, presents a fascinating case study in natural product biosynthesis and a potential platform for bioengineering novel antibiotics.

The Berninamycin Biosynthetic Gene Cluster and Precursor Peptide

The biosynthesis of berninamycins is directed by an 11-gene cluster, designated ber, found in Streptomyces bernensis.[1] The core of this pathway is the ribosomal synthesis of a precursor peptide, BerA, which is subsequently subjected to a cascade of enzymatic modifications.[1][2]

The berA gene encodes a 47-amino acid peptide, comprising a 31-residue N-terminal leader peptide and a 16-residue C-terminal core peptide.[1][2] The leader peptide serves as a recognition element for the modifying enzymes, guiding the precise tailoring of the core peptide.[1] The core peptide is the scaffold upon which the final complex structure of berninamycin is built.

Table 1: The Berninamycin (ber) Biosynthetic Gene Cluster

| Gene | Proposed Enzyme Function | Role in Post-Translational Modification |

| berA | Precursor peptide | Provides the core peptide scaffold for all modifications. |

| berB, berC | Lantibiotic-like dehydratases | Catalyze the dehydration of serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[1] |

| berD | Pyridine synthase | Essential for the formation of the central pyridine ring, a hallmark of this thiopeptide class.[1] |

| berE1, berE2 | McbC-like dehydrogenases | Involved in the oxidative steps of thiazole and oxazole formation.[1] |

| berG1, berG2 | YcaO-type cyclodehydratases | Catalyze the cyclodehydration of cysteine and serine/threonine residues to form thiazole and oxazole/oxazoline rings, respectively.[1] |

| berH | Cytochrome P450 hydroxylase | Responsible for the hydroxylation of a valine residue, converting this compound to berninamycin A.[3][4] |

| berI | Amidase | Catalyzes the cleavage of the final serine residue and subsequent C-terminal amidation.[1][3] |

| berJ | 23S rRNA methyltransferase | Confers resistance to berninamycin in the producing organism.[5] |

The Cascade of Post-Translational Modifications

The maturation of the BerA precursor peptide into this compound involves a series of highly orchestrated enzymatic reactions. While the exact sequence of all steps is still under investigation, a putative pathway can be constructed based on the functions of the ber enzymes and analysis of biosynthetic intermediates.

Dehydration and Azole Formation

The initial steps in the modification cascade are believed to be the dehydration of serine and threonine residues within the core peptide by the dehydratases BerB and BerC.[1] This is followed by the formation of thiazole and oxazole rings. The YcaO-type cyclodehydratases, BerG1 and BerG2, in conjunction with the dehydrogenases BerE1 and BerE2, catalyze the formation of these heterocycles from cysteine, serine, and threonine residues.[1]

Pyridine Ring Synthesis and Macrocyclization

A key feature of berninamycin is its central pyridine ring, which is formed by the enzyme BerD.[1] This step is thought to be coupled with the macrocyclization of the peptide, creating the characteristic 35-atom macrocyclic structure of berninamycin.[1][2] The failure to form this macrocycle results in the accumulation of linear intermediates, as observed in some heterologous expression systems.[6][7]

C-terminal Amidation

The final step in the formation of the core berninamycin structure is the cleavage of the C-terminal serine residue and the formation of a C-terminal amide. This reaction is catalyzed by the amidase BerI.[3]

The product of this series of modifications is This compound .

The Final Hydroxylation to Berninamycin A

This compound is the direct precursor to berninamycin A. The conversion of this compound to A is a final tailoring step involving the hydroxylation of a valine residue. This reaction is catalyzed by the cytochrome P450 monooxygenase, BerH.[3][4]

Quantitative Analysis of Berninamycin Production

Heterologous expression of the ber gene cluster has been a valuable tool for studying berninamycin biosynthesis. The relative production of berninamycin A and B can vary depending on the expression host and culture conditions, likely reflecting the efficiency of the final hydroxylation step by BerH.

Table 2: Relative Production of Berninamycin A and B in Streptomyces lividans

| Compound | Relative Production (%) | Reference |

| Berninamycin A | 100 | [1] |

| This compound | 1.5 | [1] |

Note: These values can be variable and are dependent on the specific experimental conditions.

Visualizing the Biosynthetic Pathway and Experimental Workflow

This compound and A Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of Berninamycin A and B.

Experimental Workflow for Heterologous Expression and Analysis

Caption: General workflow for heterologous expression and analysis.

Key Experimental Protocols

The following are generalized protocols for the key experiments involved in the study of berninamycin biosynthesis. These may require optimization for specific laboratory conditions and equipment.

Cloning of the Berninamycin Gene Cluster

This protocol is adapted from general methods for cloning large gene clusters from Streptomyces.

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from S. bernensis using a standard phenol-chloroform extraction method or a commercial kit.

-

Fosmid Library Construction: A fosmid library is constructed using a commercial kit (e.g., CopyControl™ Fosmid Library Production Kit, Epicentre). Genomic DNA is sheared to an appropriate size (~40 kb), end-repaired, and ligated into the fosmid vector. The ligated DNA is then packaged into lambda phage particles and used to infect E. coli.

-

Library Screening: The fosmid library is screened by PCR using primers designed to amplify a conserved region of a key biosynthetic gene, such as berD (pyridine synthase). Positive clones are then further analyzed by restriction digestion and sequencing to confirm they contain the entire ber gene cluster.

-

Subcloning into an Expression Vector: The identified fosmid containing the ber cluster is digested with appropriate restriction enzymes, and the fragment containing the gene cluster is ligated into a suitable Streptomyces expression vector, such as the integrative vector pSET152.[1]

Heterologous Expression in Streptomyces lividans**

This protocol outlines the general procedure for introducing the ber gene cluster into S. lividans.

-

Vector Transfer: The expression vector containing the ber gene cluster is transformed into a methylation-deficient E. coli strain, such as ET12567/pUZ8002, for conjugation.

-

Conjugation: The E. coli donor strain is co-cultured with spores of the recipient S. lividans strain on a suitable medium (e.g., SFM agar). After incubation, the plates are overlaid with antibiotics to select for exconjugants that have integrated the expression vector.

-

Fermentation: Verified exconjugants are grown in a suitable liquid medium (e.g., TSB) for several days to allow for the production of secondary metabolites.

-

Extraction: The culture broth is centrifuged, and the supernatant and mycelium are extracted separately with an organic solvent, such as ethyl acetate or butanol. The organic extracts are then dried and redissolved in a suitable solvent for analysis.[6]

HPLC Purification and Mass Spectrometry Analysis

This is a general protocol for the purification and analysis of thiopeptides.

-

HPLC Purification: The crude extract is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is typically used for elution. Fractions are collected based on the UV absorbance profile (typically monitored at 210-280 nm).

-

Mass Spectrometry Analysis: The purified fractions are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weights of the compounds present. High-resolution mass spectrometry is used to determine the elemental composition and confirm the identity of berninamycin A and B.[8] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.

Conclusion

The post-translational modification cascade of this compound is a remarkable example of nature's ability to generate complex and potent bioactive molecules from simple ribosomal precursors. A thorough understanding of this pathway, from the genetic level to the intricate enzymatic reactions, is crucial for harnessing its potential for antibiotic development. The methodologies outlined in this guide provide a framework for the further investigation and bioengineering of berninamycin and other valuable thiopeptide antibiotics. The continued exploration of these biosynthetic pathways will undoubtedly uncover new enzymatic chemistry and provide novel strategies for combating antibiotic resistance.

References

- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Analysis of the Biosynthetic Gene Cluster Encoding the Thiopeptide Antibiotic Cyclothiazomycin in Streptomyces hygroscopicus 10-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Berninamycin B and Thiostrepton: A Comparative Analysis of Two Ribosome-Targeting Thiopeptide Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Berninamycin B and thiostrepton, both members of the thiopeptide class of antibiotics, represent fascinating case studies in the convergent evolution of antimicrobial action. Despite significant structural dissimilarities, particularly in their macrocyclic core, they exhibit a remarkably similar mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis. This technical guide provides a comprehensive comparison of this compound and thiostrepton, focusing on their structural relationship, mechanism of action, shared resistance pathways, and biosynthetic logic. Quantitative data on their antimicrobial activity are presented, alongside detailed experimental protocols relevant to their study. Visualizations of key biological pathways and experimental workflows are provided to facilitate a deeper understanding of these complex natural products.

Introduction

Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a highly modified macrocyclic structure containing thiazole rings, dehydroamino acids, and a central nitrogen-containing heterocycle.[1] They are potent inhibitors of bacterial protein synthesis and are effective against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[2]

Berninamycin and thiostrepton are two of the most well-studied thiopeptides. While both are produced by Streptomyces species, S. bernensis for berninamycin and S. azureus for thiostrepton, they belong to different structural sub-classes.[3][4] Thiostrepton features a 26-membered macrocycle, whereas berninamycin possesses a larger 35-membered macrocyclic core.[2][5] This paper will delve into the intricate relationship between these two antibiotics, highlighting their shared functionalities and key distinctions.

Structural Relationship

The most prominent difference between this compound and thiostrepton lies in the size and composition of their primary macrocyclic rings. Thiostrepton is built around a 26-membered ring, while berninamycin has a significantly larger 35-membered macrocycle.[5] Both molecules, however, share the characteristic thiopeptide scaffold, which includes multiple thiazole rings and dehydroamino acids.

This compound is a derivative of berninamycin A, lacking a hydroxyl group on a valine residue.[6] Its core structure is a 2-oxazolyl-3-thiazolyl-pyridine embedded in the 35-atom macrocycle.[2]

Thiostrepton possesses a tetrahydropyridine core substituted with three thiazoles, all embedded within its 26-membered macrocycle.[2] It also contains a second, smaller macrocyclic ring, which adds to its conformational rigidity.[2]

Mechanism of Action: A Shared Target

Despite their structural differences, berninamycin and thiostrepton share a common molecular target: the 50S subunit of the bacterial ribosome.[3][4] Both antibiotics bind to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[3][4] This binding event obstructs the function of the ribosomal A site, thereby inhibiting protein synthesis.[3][4]

The binding of these thiopeptides to the ribosome interferes with the binding and function of elongation factors, such as EF-G and EF-Tu, which are essential for the translocation of tRNA and the hydrolysis of GTP during protein synthesis.[7] While both antibiotics target the same ribosomal region, subtle differences in their interaction and the functional consequences have been observed. For instance, berninamycin only affects the elongation step, with a slight elevation of EF-G GTP hydrolysis, whereas thiostrepton causes complete inhibition.[4]

Figure 1: Shared mechanism of action of this compound and Thiostrepton.

A Common Evasion Strategy: Shared Resistance Mechanism

The producing organisms of both berninamycin and thiostrepton, S. bernensis and S. azureus respectively, have evolved a similar mechanism to protect themselves from the action of their own antibiotics.[3][4] This resistance is conferred by a ribosomal RNA methylase.[3][4]

This enzyme specifically methylates a pentose sugar on the 23S rRNA at the antibiotic binding site.[3][4] This modification prevents the binding of both berninamycin and thiostrepton to the ribosome, rendering it resistant to their inhibitory effects.[3][4] Notably, the thiostrepton resistance RNA methyltransferase also confers resistance to berninamycin, further highlighting the overlapping nature of their binding sites.[4] The biosynthetic gene clusters for berninamycin also contain genes for a thiostrepton-like resistance methyltransferase.[4]

References

- 1. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of distinct thiopeptide-antibiotic precursor lead compounds using translation machinery assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Berninamycin B Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Berninamycin B analogues and derivatives. While this compound is a known natural product, the majority of publicly available research on analogue synthesis and evaluation has focused on the closely related Berninamycin A. This document leverages that data to provide insights into the structure-activity relationships and potential modifications of the berninamycin scaffold, with the key structural distinction of this compound—the presence of a valine residue in place of a β-hydroxyvaline—being a central consideration for future analogue design.

Core Structure and Mechanism of Action

Berninamycins are potent thiopeptide antibiotics produced by Streptomyces bernensis. They are characterized by a 35-membered macrocyclic peptide containing a unique 2-oxazolyl-3-thiazolyl-pyridine core. The primary mode of action for berninamycins is the inhibition of bacterial protein synthesis.[1][2] This is achieved through high-affinity binding to the complex of 23S ribosomal RNA (rRNA) and the L11 protein on the 50S ribosomal subunit.[3][4] This interaction obstructs the ribosomal A site, preventing the binding of aminoacyl-tRNA and thereby halting peptide elongation.[1][3]

Bacterial resistance to berninamycins in the producing organism is conferred by a specific rRNA methylase.[3][4] This enzyme catalyzes the pentose-methylation of the 23S rRNA, which in turn prevents the binding of the thiopeptide antibiotic to the ribosome.[3]

Mechanism of Action and Resistance Pathway

Caption: Mechanism of berninamycin action and bacterial resistance.

Known Analogues and Derivatives

While extensive libraries of this compound analogues are not widely reported, several natural and engineered derivatives of the berninamycin family have been described.

-

This compound, C, and D: These are naturally occurring minor metabolites. This compound is distinguished by a valine residue instead of the β-hydroxyvaline present in Berninamycin A.[5] Berninamycin D has two fewer dehydroalanine units attached to the pyridine carboxyl group, and Berninamycin C is proposed to have one less dehydroalanine unit.[5]

-

Linearized Berninamycins J and K: These analogues were produced through the heterologous expression of the berninamycin biosynthetic gene cluster in Streptomyces albus J1074.[6] Their linear structure resulted in reduced antibacterial potency.[6]

-

T3A Mutant: A site-directed mutagenesis study replaced a threonine residue at position 3 of the BerA prepeptide with alanine. The resulting T3A variant of berninamycin showed no antimicrobial activity.[1]

-

Methyloxazoline Analogue: Heterologous expression in Streptomyces venezuelae yielded a variant of the 35-atom macrocycle containing a methyloxazoline in place of the typical methyloxazole. This analogue was also found to be inactive.[1]

Quantitative Biological Data

The available quantitative data primarily focuses on Berninamycin A and its engineered analogues. This data provides a baseline for understanding the structure-activity relationships of the berninamycin scaffold.

| Compound | Organism | MIC (μM) | Citation |

| Berninamycin A | Bacillus subtilis | 6.3 | [1] |

| Berninamycin A | MRSA | 10.9 | [1] |

| T3A Variant | Bacillus subtilis | > 400 | [1] |

| Methyloxazoline Analogue | Bacillus subtilis | > 200 | [1] |

| Linear Berninamycin J & K | Not specified | Less potent than Berninamycin A & B | [6] |

Structure-Activity Relationships (SAR)

Based on the limited data, several key structural features appear to be crucial for the antimicrobial activity of berninamycins:

-

Macrocyclic Rigidity: The conversion of the methyloxazole to a methyloxazoline, which reduces the rigidity of the macrocycle, leads to a loss of activity. This suggests that a conformationally constrained macrocycle is essential for target binding.[1]

-

Core Peptide Modifications: The T3A mutation in the core prepeptide results in an inactive compound, indicating that the specific amino acid sequence is critical for proper post-translational modification and/or biological activity.[1]

-

Linearization: The significantly lower potency of the linearized berninamycins J and K underscores the necessity of the macrocyclic structure for antibacterial efficacy.[6]

-

Hydroxylation of Valine: The natural occurrence of this compound (containing valine) alongside Berninamycin A (containing β-hydroxyvaline) suggests that the hydroxylation at this position is not an absolute requirement for biosynthesis, although its impact on potency requires further investigation.

Experimental Protocols

Heterologous Expression of Berninamycin Analogues

The production of berninamycin and its analogues can be achieved through heterologous expression of the ber biosynthetic gene cluster in a suitable Streptomyces host.

Materials:

-

Streptomyces bernensis UC 5144 (source of the ber gene cluster)

-

Host strains: Streptomyces lividans TK24 or Streptomyces coelicolor M1154

-

Expression vector (e.g., pSET152)

-

Seed and fermentation media

-

Acetone

-

Anhydrous Na₂SO₄

-

Acetonitrile and water (for HPLC)

Procedure:

-

Gene Cluster Cloning: Isolate genomic DNA from S. bernensis and clone the ~12.9 kb ber gene cluster (berA–J) into the expression vector.

-

Host Transformation: Introduce the vector containing the ber gene cluster into the chosen Streptomyces host strain via conjugation or protoplast transformation.

-

Fermentation: Inoculate a starter culture in seed media. Use the starter culture to inoculate large-scale fermentation media (e.g., 5 L). Maintain the fermentation at a controlled pH (e.g., 7.0) with sufficient aeration.

-

Extraction: After a suitable fermentation period (e.g., 3-5 days), harvest the cells by centrifugation. Extract the cell pellet with acetone containing anhydrous Na₂SO₄ by vigorous shaking for at least 30 minutes.

-

Purification and Analysis: Filter the acetone extract and remove the solvent in vacuo. Dissolve the residue in a 50:50 mixture of acetonitrile and water. Analyze the extract by high-resolution LC-MS to identify berninamycin and its analogues. For preparative scale, purify the compounds using preparative HPLC.

Generalized Workflow for Analogue Production

Caption: Workflow for berninamycin analogue production and evaluation.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8][9]

Materials:

-

Test compound (e.g., purified berninamycin analogue)

-

Bacterial strain (e.g., Bacillus subtilis, MRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the final assay wells.[9]

-

Compound Dilution Series: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound in the 96-well plate using the broth as the diluent to create a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Future Directions

The development of novel this compound analogues presents a promising avenue for antibiotic research. Key areas for future exploration include:

-

Total Synthesis: The development of a total synthesis route for this compound would enable the creation of a wider range of analogues with modifications at positions not accessible through biosynthetic engineering.

-

SAR of the Valine Residue: A systematic investigation into the importance of the valine residue in this compound compared to the β-hydroxyvaline in Berninamycin A is warranted. This could involve the synthesis of analogues with various amino acid substitutions at this position.

-

Modification of the Pyridine Core: The pyridine core is a key feature of berninamycins. Analogues with modifications to this heterocycle could lead to improved potency or altered target specificity.

-

Exploration of Anticancer Activity: Some thiopeptides have demonstrated anticancer properties. This compound analogues should be screened for activity against various cancer cell lines.

References

- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Berninamycin B: An In-depth Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of Berninamycin B, a thiopeptide antibiotic. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of its mechanism of action.

Introduction

Berninamycins are a class of thiopeptide antibiotics produced by Streptomyces bernensis. These complex natural products are characterized by a highly modified macrocyclic peptide structure containing a central pyridine ring. While Berninamycin A is the most studied member of this family, this compound, a minor metabolite, also exhibits significant antibacterial properties. Structurally, this compound differs from Berninamycin A by the presence of a valine residue in place of a β-hydroxyvaline. This guide focuses on the antibacterial profile of this compound, its mechanism of action, and the experimental methodologies used to determine its efficacy.

Antibacterial Spectrum of Activity

This compound demonstrates potent activity primarily against Gram-positive bacteria. While specific quantitative data for this compound is limited in publicly available literature, its activity is comparable to that of Berninamycin A. Bioactivity assays have shown that both Berninamycin A and B are the most potent compounds among the berninamycin family, with linearized variants showing reduced activity[1].

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Berninamycin A, which is structurally very similar to this compound and serves as a strong indicator of its potential activity.

| Bacterial Species | Strain | MIC (μM) |

| Bacillus subtilis | - | 6.3[2] |

| Staphylococcus aureus (MRSA) | - | 10.9[2] |

Note: The molecular weight of Berninamycin A is approximately 1146 g/mol . These values for Berninamycin A suggest a potent level of activity against key Gram-positive pathogens.

For further context, the table below presents the MIC values of a berninamycin-like thiopeptide produced by Streptomyces terrae, illustrating the general antibacterial spectrum of this class of compounds against a broader range of Gram-positive bacteria.

| Bacterial Species | Strain | MIC (µg/mL) |

| Micrococcus luteus | MTCC 106 | 50[3] |

| Enterococcus faecium | MTCC 789 | 60[3] |

| Listeria monocytogenes | MTCC 839 | 60[3] |

| Enterococcus faecalis | MTCC 439 | 70[3] |

| Bacillus wiedmannii | MTCC 453 | 70[3] |

| Bacillus halodurans | MTCC 865 | 80[3] |

| Bacillus firmus | MTCC 488 | 80[3] |

| Staphylococcus aureus | MTCC 1430 | 90[3] |

| Bacillus fastidious | MTCC 1308 | 90[3] |

Mechanism of Action

The antibacterial activity of berninamycins stems from their ability to inhibit bacterial protein synthesis. This is achieved through a specific interaction with the 50S subunit of the bacterial ribosome.

Ribosomal Binding

Berninamycin binds to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11[4][5]. This binding event occurs at or near the ribosomal A site, which is crucial for the recruitment of aminoacyl-tRNA during peptide elongation. By occupying this site, berninamycin effectively blocks the entry of charged tRNAs, thereby halting the process of protein synthesis and leading to bacterial cell death.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized methods for measuring its Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for key experiments.

Broth Microdilution Method for MIC Determination

This is a widely used method for determining the MIC of an antimicrobial agent.

1. Preparation of this compound Stock Solution:

-

Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to a working concentration that is typically 2-fold higher than the highest concentration to be tested.

2. Preparation of Microtiter Plates:

-

Use sterile 96-well microtiter plates.

-

Add 100 µL of sterile CAMHB to all wells except the first column.

-

Add 200 µL of the working this compound solution to the first well of each row to be tested.

-

Perform a serial 2-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This creates a gradient of antibiotic concentrations.

-

The eleventh well serves as a positive control (no antibiotic) and the twelfth well as a negative control (no bacteria).

3. Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).

-

Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Agar Dilution Method for MIC Determination

This method is an alternative to broth microdilution and is particularly useful for certain fastidious organisms.

1. Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of 2-fold dilutions of this compound in a suitable solvent.

-

For each concentration, add a specific volume of the antibiotic solution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.

-

Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify.

-

A control plate containing no antibiotic is also prepared.

2. Preparation of Bacterial Inoculum:

-

Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

3. Inoculation:

-

Using a multipoint inoculator (e.g., a Steers replicator), spot-inoculate a small volume (1-2 µL) of the standardized bacterial suspension onto the surface of each agar plate, from the lowest to the highest antibiotic concentration.

4. Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35-37°C for 16-20 hours.

5. Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Conclusion

This compound is a potent thiopeptide antibiotic with a spectrum of activity focused on Gram-positive bacteria, including drug-resistant strains like MRSA. Its mechanism of action, through the inhibition of protein synthesis via binding to the 50S ribosomal subunit, makes it an interesting candidate for further investigation in the development of new antibacterial agents. The standardized protocols for MIC determination are crucial for accurately assessing its efficacy and comparing its activity against various bacterial pathogens. While more specific quantitative data for this compound would be beneficial, the available information on the berninamycin class provides a strong foundation for its potential as a therapeutic agent.

References

- 1. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inhibition of Ribosomal A Site Functions by Berninamycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of Berninamycin B, a thiopeptide antibiotic that inhibits bacterial protein synthesis. The document focuses on its inhibitory action on the functions of the ribosomal A site, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a member of the thiopeptide family of antibiotics, characterized by a highly modified macrocyclic peptide structure. These antibiotics are potent inhibitors of protein synthesis in Gram-positive bacteria. The primary target of berninamycins is the 50S ribosomal subunit, where they interfere with critical steps in the translation elongation cycle. This guide delves into the specific interactions and functional consequences of this compound binding to the ribosome, with a particular focus on its effects on the aminoacyl-tRNA binding site (A site).

Mechanism of Action

This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit. Its binding site is located within a region of the 23S rRNA that is associated with the ribosomal protein L11.[1][2] This binding location is in close proximity to the ribosomal A site, the entry point for aminoacyl-tRNAs during protein synthesis.

The binding of this compound to this site sterically and allosterically hinders the functions of the A site, leading to an overall inhibition of protein synthesis.[2] The primary consequences of this compound binding are:

-

Inhibition of Aminoacyl-tRNA Binding: this compound physically obstructs the proper accommodation of the aminoacyl-tRNA into the A site.

-

Inhibition of Peptidyl Transferase Activity: By interfering with the correct positioning of the A-site tRNA, this compound indirectly inhibits the peptidyl transferase reaction, the formation of a peptide bond between the amino acid in the A site and the growing polypeptide chain attached to the P-site tRNA.

The overall effect is a cessation of the translation elongation cycle, leading to bacterial growth inhibition.

Quantitative Data on Berninamycin Inhibition

The following tables summarize the available quantitative data on the inhibitory activity of berninamycins.

Table 1: Minimum Inhibitory Concentrations (MIC) of Berninamycin A

| Organism | MIC (µM) | Reference |

| Bacillus subtilis | 6.3 | [3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | [3] |

Table 2: Inhibition of in vitro Polyphenylalanine Synthesis by Berninamycin

| Berninamycin Concentration (µg/mL) | Inhibition of Polyphenylalanine Synthesis | Reference |

| 5 | Significant | |

| 10 | Significant |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of ribosomal A site functions by antibiotics like this compound.

4.1. In Vitro Transcription-Translation (IVTT) Assay

This assay measures the overall inhibition of protein synthesis from a DNA template.

-

Principle: A cell-free extract containing all the necessary components for transcription and translation is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein) from a corresponding DNA template. The effect of an inhibitor is quantified by measuring the reduction in the reporter signal.

-

Materials:

-

Cell-free extract (e.g., E. coli S30 extract)

-

DNA template encoding a reporter gene under the control of a suitable promoter (e.g., T7)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

This compound at various concentrations

-

Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, KCl, and DTT)

-

Detection reagent for the reporter protein (e.g., luciferin for luciferase)

-

-

Procedure:

-

Prepare a reaction mixture containing the cell-free extract, buffer, amino acids, and energy source.

-

Add the DNA template to the reaction mixture.

-

Aliquot the mixture into separate reaction tubes.

-

Add this compound at a range of final concentrations to the respective tubes. Include a no-inhibitor control.

-

Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C for E. coli S30 extract) for a defined period (e.g., 1-2 hours).

-

Stop the reaction and measure the amount of synthesized reporter protein using the appropriate detection method (e.g., luminometer for luciferase).

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

4.2. Aminoacyl-tRNA Binding Assay (Filter Binding Assay)

This assay directly measures the ability of an antibiotic to inhibit the binding of aminoacyl-tRNA to the ribosomal A site.

-

Principle: Radiolabeled aminoacyl-tRNA is incubated with ribosomes and a messenger RNA (mRNA) template. The ribosomes, with any bound tRNA, are captured on a nitrocellulose filter. Unbound tRNA passes through the filter. The amount of bound tRNA is quantified by measuring the radioactivity retained on the filter.

-

Materials:

-

Purified 70S ribosomes

-

Poly(U) or other suitable mRNA template

-

Radiolabeled aminoacyl-tRNA (e.g., [14C]Phe-tRNA)

-

This compound at various concentrations

-

Binding buffer (e.g., Tris-HCl, pH 7.2, with MgCl2, NH4Cl, and DTT)

-

Nitrocellulose filters (0.45 µm pore size)

-

Washing buffer (same as binding buffer)

-

Scintillation fluid and counter

-

-

Procedure:

-

Pre-incubate ribosomes with the mRNA template in the binding buffer.

-

Add this compound at various concentrations to the ribosome-mRNA complexes and incubate for a short period to allow for binding.

-

Initiate the binding reaction by adding the radiolabeled aminoacyl-tRNA.

-

Incubate the reaction mixture at the appropriate temperature (e.g., 25-37°C) for a time sufficient to reach binding equilibrium (e.g., 15-30 minutes).

-

Filter the reaction mixtures through nitrocellulose filters under vacuum.

-

Wash the filters with cold washing buffer to remove unbound tRNA.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

Determine the concentration of this compound that causes 50% inhibition of tRNA binding (IC50).

-

4.3. Peptidyl Transferase Assay (Puromycin Reaction)

This assay assesses the activity of the peptidyl transferase center (PTC) of the ribosome.

-

Principle: Puromycin is an antibiotic that mimics the aminoacyl end of a tRNA and can act as an acceptor for the nascent polypeptide chain from the P-site tRNA. This results in the formation of a peptidyl-puromycin product, which terminates translation. The rate of this reaction is a measure of peptidyl transferase activity.

-

Materials:

-

Ribosomes programmed with an mRNA and carrying a peptidyl-tRNA (or an analogue like N-acetyl-[3H]Phe-tRNA) in the P-site.

-

Puromycin

-

This compound at various concentrations

-

Reaction buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and KCl)

-

Ethyl acetate (for extraction of the product)

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare pre-translocation ribosomal complexes with N-acetyl-[3H]Phe-tRNA bound to the P-site.

-

Incubate these complexes with various concentrations of this compound.

-

Initiate the reaction by adding puromycin.

-

Allow the reaction to proceed for a defined time at an appropriate temperature (e.g., 30°C).

-

Terminate the reaction by adding a high concentration of a salt (e.g., MgCl2).

-

Extract the N-acetyl-[3H]Phe-puromycin product with ethyl acetate. The unreacted N-acetyl-[3H]Phe-tRNA remains in the aqueous phase.

-

Measure the radioactivity in the ethyl acetate phase using a scintillation counter.

-

Calculate the IC50 value of this compound for the inhibition of the peptidyl transferase reaction.

-

Visualizations

5.1. Mechanism of this compound Inhibition

Caption: Mechanism of this compound action on the ribosomal A site.

5.2. Experimental Workflow for In Vitro Translation Inhibition Assay

Caption: Workflow for assessing in vitro translation inhibition.

5.3. Resistance Mechanism to Berninamycin

Caption: Berninamycin resistance via rRNA methylation.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that acts by targeting the 50S ribosomal subunit and disrupting the functions of the A site. Its mechanism of action, which is similar to that of the well-characterized thiopeptide thiostrepton, involves binding to the 23S rRNA-L11 protein complex. This interaction prevents the binding of aminoacyl-tRNA to the A site and consequently inhibits peptide bond formation. The primary mechanism of resistance to berninamycins in producing organisms is the enzymatic methylation of the 23S rRNA, which prevents the antibiotic from binding to its target. Further research to elucidate the precise binding kinetics and to obtain high-resolution structural data of this compound in complex with the ribosome will be invaluable for the development of new and improved thiopeptide antibiotics.

References